Thiamethoxam

描述

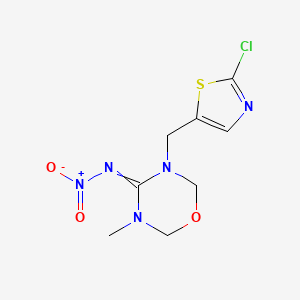

Structure

3D Structure

属性

Key on ui mechanism of action |

Agonist of the nicotinic acetylcholine receptor, affecting the synapses in the insect central nervous system. Thiamethoxam, a neonicotinoid insecticide, which is not mutagenic either in vitro or in vivo, caused an increased incidence of liver tumors in mice when fed in the diet for 18 months at concentrations in the range 500 to 2500 ppm. A number of dietary studies of up to 50 weeks duration have been conducted in order to identify the mode of action for the development of the liver tumors seen at the end of the cancer bioassay. Both thiamethoxam and its major metabolites have been tested in these studies. Over the duration of a 50-week thiamethoxam dietary feeding study in mice, the earliest change, within one week, is a marked reduction (by up to 40%) in plasma cholesterol. This was followed 10 weeks later by evidence of liver toxicity including single cell necrosis and an increase in apoptosis. After 20 weeks there was a significant increase in hepatic cell replication rates. All of these changes persisted from the time they were first observed until the end of the study at 50 weeks. They occurred in a dose-dependent manner and were only observed at doses (500, 1250, 2500 ppm) where liver tumors were increased in the cancer bioassay. There was a clear no-effect level of 200 ppm. The changes seen in this study are consistent with the development of liver cancer in mice and form the basis of the mode of action. When the major metabolites of thiamethoxam, CGA322704, CGA265307, and CGA330050 were tested in dietary feeding studies of up to 20 weeks duration, only metabolite CGA330050 induced the same changes as those seen in the liver in the thiamethoxam feeding study. It was concluded that thiamethoxam is hepatotoxic and hepatocarcinogenic as a result of its metabolism to CGA330050. Metabolite CGA265307 was also shown to be an inhibitor of inducible nitric oxide synthase and to increase the hepatotoxicity of carbon tetrachloride. It is proposed that CGA265307, through its effects on nitric oxide synthase, exacerbates the toxicity of CGA330050 in thiamethoxam treated mice. Thiamethoxam was shown to increase the incidence of mouse liver tumors in an 18 month study; however, thiamethoxam was not hepatocarcinogenic in rats. Thiamethoxam is not genotoxic, and, given the late life generation of mouse liver tumors, suggests a time-related progression of key hepatic events that leads to the tumors. These key events were identified in a series of studies of up to 50 weeks that showed the time-dependent evolution of relatively mild liver dysfunction within 10 weeks of dosing, followed by frank signs of hepatotoxicity after 20 weeks, leading to cellular attrition and regenerative hyperplasia. Metabolite CGA330050 was identified as generating the mild hepatic toxicity, and metabolite CGA265307 exacerbated the initial toxicity by inhibiting inducible nitric oxide synthase. This combination of metabolite-generated hepatotoxicity and increase in cell replication rates is postulated as the mode of action for thiamethoxam-related mouse liver tumors. The relevance of these mouse-specific tumors to human health was assessed by using the framework and decision logic developed by ILSI-RSI. The postulated mode of action was tested against the Hill criteria and found to fulfill the comprehensive requirements of strength, consistency, specificity, temporality, dose-response, and the collective criteria of being a plausible mode of action that fits with known and similar modes of action. Whereas the postulated mode of action could theoretically operate in human liver, quantitation of the key metabolites in vivo and in vitro showed that mice, but not rats or humans, generate sufficient amounts of these metabolites to initiate the hepatic toxicity and consequent tumors. Indeed, rats fed 3000ppm thiamethoxam for a lifetime did not develop hepatotoxicity or tumors. In conclusion, the coherence and extent of the database clearly demonstrates the mode of action for mouse liver tumorigenesis and also allows for the conclusion that thiamethoxam does not pose a carcinogenic risk to humans. |

|---|---|

分子式 |

C8H10ClN5O3S |

分子量 |

291.72 g/mol |

IUPAC 名称 |

N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide |

InChI |

InChI=1S/C8H10ClN5O3S/c1-12-4-17-5-13(8(12)11-14(15)16)3-6-2-10-7(9)18-6/h2H,3-5H2,1H3 |

InChI 键 |

NWWZPOKUUAIXIW-UHFFFAOYSA-N |

规范 SMILES |

CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl |

颜色/形态 |

Crystalline powder Light brown granules |

密度 |

1.57 at 20 °C |

熔点 |

139.1 °C |

溶解度 |

In acetone 48, ethyl acetate 7.0, dichloromethane 110, toluene 0.680, methanol 13, n-octanol 0.620, hexane <0.001 (all in g/L) In water, 4.1X10+3 mg/L at 25 °C |

蒸汽压力 |

6.6X10-6 mPa /4.95X10-11 mm Hg/ at 25 °C |

产品来源 |

United States |

Foundational & Exploratory

Thiamethoxam mechanism of action on nicotinic acetylcholine receptors

An In-depth Technical Guide to the Mechanism of Action of Thiamethoxam (B1682794) on Nicotinic Acetylcholine (B1216132) Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a second-generation neonicotinoid insecticide, exerts its biological effects primarily through its interaction with nicotinic acetylcholine receptors (nAChRs), the key receptors for fast excitatory neurotransmission in the insect central nervous system (CNS).[1][2] This document provides a detailed examination of the molecular mechanisms underpinning this compound's action. A critical aspect of its toxicology is its role as a pro-drug, being metabolically converted to the more potent nAChR agonist, clothianidin.[3][4] This guide will explore its binding characteristics, subtype selectivity, the signaling cascade it initiates, and the key experimental protocols used to elucidate its function. Quantitative data are summarized for comparative analysis, and complex pathways and workflows are visualized to facilitate understanding.

Core Mechanism of Action

This compound is a systemic insecticide, meaning it is absorbed and transported throughout the plant, making all plant parts toxic to feeding insects.[5][6] Its primary mode of action is the disruption of nerve signal transmission in insects.

Agonism at Insect Nicotinic Acetylcholine Receptors (nAChRs)

Like the endogenous neurotransmitter acetylcholine (ACh), this compound and its metabolites bind to and activate nAChRs.[7] However, unlike ACh, which is rapidly broken down by acetylcholinesterase (AChE) to terminate the signal, neonicotinoids are not degraded by AChE.[7] This leads to the following sequence of events:

-

Binding: this compound, and more potently its metabolite clothianidin, binds to the nAChR on the postsynaptic membrane of insect neurons.

-

Channel Opening: This binding locks the receptor's ion channel in an open state.

-

Continuous Influx of Ions: A persistent influx of sodium and calcium ions occurs, leading to the continuous stimulation and depolarization of the postsynaptic neuron.

-

Overstimulation and Blockade: The initial hyperexcitation is followed by a depolarizing blockade of the neuron, as the receptor becomes desensitized and the neuron cannot repolarize.

-

Paralysis and Death: This disruption of nerve signaling results in tremors, paralysis, and ultimately the death of the insect.[5][7]

Selective Toxicity: Insects vs. Mammals

The selective toxicity of this compound towards insects is a key feature of its design. This selectivity arises from several factors:

-

Higher Receptor Affinity: Neonicotinoids bind with much greater affinity to insect nAChRs than to mammalian nAChRs.[5][7][8] The structural differences between insect and vertebrate nAChR subtypes are significant.

-

Receptor Subtype Distribution: In insects, nAChRs are predominantly located within the CNS.[7] In mammals, they are present in both the CNS and the peripheral nervous system (PNS), but the subtypes with high affinity for neonicotinoids are less abundant.[1]

-

Physiological Barriers: The blood-brain barrier in mammals provides a level of protection for the CNS that is less effective in insects.[1]

The Role of Metabolism: A Pro-Drug Insecticide

A crucial aspect of this compound's mechanism is that it functions as a pro-drug. In both insects and plants, this compound itself is a relatively weak agonist of nAChRs but is metabolically converted into clothianidin, which is a more potent and highly active insecticide.[3][4][9]

The primary metabolic pathway involves N-demethylation of this compound to form clothianidin.[10][11][12] This conversion is a critical step for its full insecticidal effect.[4] The presence of both the parent compound and its more toxic metabolite can amplify the overall toxic impact on target pests.[4]

Interaction with nAChR Subtypes

Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels composed of various combinations of α and β subunits. The specific subunit composition determines the pharmacological properties of the receptor subtype.

-

Insect nAChRs: this compound and particularly its metabolite clothianidin act as potent agonists or super-agonists on various insect nAChR subtypes.[13] Studies suggest that different neonicotinoids may preferentially target distinct nAChR subtypes, which are composed of different subunit combinations (e.g., α1/α2/β1/β2 or α1/α3/β1).[3] This differential targeting can influence the insecticidal spectrum of the compound.

-

Mammalian nAChRs: In contrast, the effects on mammalian nAChRs are more complex and significantly weaker. On rat α7 nAChRs, this compound has been shown to act as a negative allosteric modulator or antagonist, reducing the currents evoked by acetylcholine.[14][15] Its metabolite, clothianidin, can act as a weak partial agonist on mammalian α7 and α4β2 receptors.[14][15][16] This dual action—antagonism by the parent compound and weak agonism by the metabolite—highlights the complex pharmacology of this compound in vertebrates and contributes to its selective toxicity.[14]

Quantitative Data on this compound-nAChR Interaction

The affinity and potency of a ligand for its receptor can be quantified through various experimental and computational methods. The following table summarizes key quantitative data related to the interaction of this compound and related compounds with nAChRs.

| Compound | Receptor/Organism | Assay Type | Value | Unit | Reference |

| This compound | Zebrafish nAChR | Molecular Docking | -3.75 | kcal/mol | [17] |

| This compound | Aphis craccivora nAChR | Molecular Docking | -6.95 | kcal/mol | [18] |

| Imidacloprid | Cockroach/Honeybee nAChR | Molecular Docking | -6.07 to -7.06 | kcal/mol | [17] |

| Imidacloprid | Aphis craccivora, Myzus persicae, Locusta migratoria | Radioligand Binding ([³H]-imidacloprid) | ~1 and ~10 | Kd (nM) | [10] |

Note: Data for this compound's direct binding affinity (Kd or Ki) from radioligand assays are less commonly reported than for its metabolite clothianidin or other neonicotinoids like imidacloprid, partly due to its pro-drug nature.

Experimental Protocols

The characterization of this compound's action on nAChRs relies on a suite of specialized experimental techniques. Below are detailed methodologies for two cornerstone assays.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To quantify the affinity of this compound for specific nAChR subtypes.

Methodology:

-

Receptor Preparation:

-

Prepare membranes from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest or from insect neural tissue.[19]

-

Homogenize the cells or tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Perform differential centrifugation to isolate the membrane fraction containing the receptors.[19]

-

Resuspend the final membrane pellet in the binding buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).[19]

-

-

Assay Setup:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]imidacloprid or [³H]epibatidine) at or below its Kd, and serial dilutions of unlabeled this compound.[19][20]

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known nAChR ligand like nicotine).[21]

-

-

Incubation:

-

Incubate the plate for a sufficient duration (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.[19]

-

-

Termination and Filtration:

-

Quantification and Analysis:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the ion flow across the membrane of a cell (like a Xenopus oocyte) expressing the target receptor. It allows for the functional characterization of a compound as an agonist, antagonist, or modulator.

Objective: To determine if this compound activates (agonist), blocks (antagonist), or modulates the activity of nAChRs.

Methodology:

-

Receptor Expression:

-

Microinject cRNA encoding the specific nAChR subunits (e.g., insect or mammalian α and β subunits) into Xenopus laevis oocytes.

-

Incubate the oocytes for 2-7 days to allow for the expression and assembly of functional nAChR channels on the oocyte membrane.

-

-

Oocyte Preparation and Clamping:

-

Place a single oocyte in a recording chamber continuously perfused with a buffer solution (e.g., Ringer's solution).

-

Impale the oocyte with two microelectrodes: one for measuring the membrane potential (voltage-sensing electrode) and one for injecting current (current-passing electrode).

-

"Clamp" the membrane potential at a fixed holding potential (e.g., -70 mV) using the voltage clamp amplifier.

-

-

Compound Application:

-

Apply the endogenous agonist (acetylcholine) to the oocyte to elicit a baseline current response, confirming receptor functionality.

-

To test for agonist activity, apply varying concentrations of this compound to the oocyte and measure the resulting inward current.[14] A current indicates that this compound is activating the receptor.

-

To test for antagonist activity, co-apply this compound with acetylcholine. A reduction in the acetylcholine-evoked current indicates antagonism.[14]

-

To test for modulatory effects, pre-apply this compound for a short period before applying acetylcholine. An enhancement or reduction of the subsequent ACh-evoked current suggests allosteric modulation.[14]

-

-

Data Acquisition and Analysis:

-

Record the current responses using specialized software.

-

Analyze the amplitude, kinetics (activation and desensitization rates), and dose-response relationship of the currents.

-

Construct dose-response curves to determine parameters like EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

Mechanisms of Resistance

The widespread use of this compound and other neonicotinoids has led to the evolution of resistance in several insect pest populations.[22][23][24] Understanding these mechanisms is critical for drug development and resistance management. The primary mechanisms include:

-

Target-Site Resistance: Point mutations in the genes encoding nAChR subunits can alter the binding site, reducing the affinity for neonicotinoids.[23]

-

Metabolic Resistance: Overexpression of detoxification enzymes, particularly cytochrome P450 monooxygenases, can lead to the rapid breakdown of the insecticide before it reaches its target site.[23][24][25]

Conclusion

This compound's mechanism of action is a multi-faceted process centered on its role as a pro-drug that is converted to the potent nAChR agonist, clothianidin. Its high affinity and agonist activity at insect nAChRs lead to fatal disruption of the central nervous system. The compound's selective toxicity is rooted in the pharmacological differences between insect and mammalian nAChR subtypes. A thorough understanding of its metabolism, subtype selectivity, and the experimental methodologies used for its characterization is essential for the development of novel, effective, and safer crop protection agents and for managing the growing challenge of insecticide resistance.

References

- 1. This compound, a Neonicotinoid Poisoning Causing Acute Kidney Injury via a Novel Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound on the cholinergic system in rats | Bird decline, insect decline and neonicotinoids [farmlandbirds.net]

- 3. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Effective Insect Control with this compound 25 WG for Enhanced Crop Protection and Yield Improvement [cnagrochem.com]

- 7. This compound | C8H10ClN5O3S | CID 5821911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Characterization of nicotinic acetylcholine receptors from the insects Aphis craccivora, Myzus persicae, and Locusta migratoria by radioligand binding assays: relation to this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ora.ox.ac.uk [ora.ox.ac.uk]

- 14. Neonicotinoid insecticides differently modulate acetycholine‐induced currents on mammalian α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Mechanism of Action of Neonicotinoid Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Clothianidin, a neonicotinoid insecticide, activates α4β2, α7 and muscarinic receptors to induce in vivo dopamine release from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound at environmentally relevant concentrations induces neurotoxicity in zebrafish larvae through binding with multiple receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. jneurosci.org [jneurosci.org]

- 22. Neonicotinoid insecticides: historical evolution and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The mechanisms of insecticide resistance in crop pests | AHDB [ahdb.org.uk]

- 24. The global status of insect resistance to neonicotinoid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scilit.com [scilit.com]

Synthesis and structural analysis of Thiamethoxam and its metabolites

An In-depth Technical Guide to the Synthesis and Structural Analysis of Thiamethoxam (B1682794) and Its Metabolites

Introduction

This compound is a second-generation neonicotinoid insecticide belonging to the thianicotinyl subclass, first synthesized in 1991.[1] It is a broad-spectrum, systemic insecticide effective against a wide variety of sucking and chewing insects such as aphids, thrips, and termites.[2] this compound functions as an agonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) of insects.[1] Its efficacy and systemic nature have led to its widespread use in agriculture for seed treatment, soil application, and foliar spray. The compound is known to metabolize into other active compounds, most notably Clothianidin, which is also a potent insecticide.[3][4] This guide provides a comprehensive overview of the synthesis of this compound, its metabolic pathways, and the analytical methodologies employed for its structural elucidation and quantification.

Synthesis of this compound

The most common and industrially significant synthesis of this compound involves the condensation reaction between 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and 2-chloro-5-(chloromethyl)thiazole.[2][5] This reaction is typically carried out in a polar aprotic solvent in the presence of a base and a phase transfer catalyst to achieve high yields.[2][6]

Experimental Protocol for Synthesis

The following protocol is a representative example derived from patent literature.[2]

-

Reaction Setup : To a 1000 L enamel reactor, add 350 kg of dimethylformamide (DMF).

-

Addition of Reactants : Charge the reactor with 47.5 kg of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and 50 kg of 2-chloro-5-(chloromethyl)thiazole.

-

Heating : Heat the resulting mixture and maintain the temperature at approximately 65°C.

-

Addition of Base and Catalyst : Over a period of 20 to 40 minutes, add 82 kg of potassium carbonate (base) and 1 kg of triethyl benzyl (B1604629) ammonium (B1175870) chloride (TEBA, phase transfer catalyst) to the reactor.

-

Reaction Monitoring : Monitor the reaction progress using a suitable chromatographic technique (e.g., HPLC) until the starting materials are consumed.

-

Work-up and Isolation : Upon completion, cool the reaction mixture and filter to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., a C1 to C4 alcohol and a substituted benzene (B151609) derivative) to yield pure this compound.[2]

Quantitative Synthesis Data

The table below summarizes typical quantitative data for the synthesis of this compound and its key intermediates as described in various patents.

| Intermediate/Product | Reagents | Solvent | Catalyst | Yield | Purity | Reference |

| 2-chloro-allyl thioisocyanide | 2,3-dichloropropene, Sodium thiocyanate | Toluene | TEBA | 80% | 90% | [2] |

| 2-chloro-5-(chloromethyl)thiazole | 2-chloro-allyl thioisocyanide | Carbon tetrachloride | - | 84% | 96% | [2] |

| 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine | N-methyl-N'-nitroguanidine, Formaldehyde | Water | - | 71.5% | 97% | [2] |

| This compound | 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine, 2-chloro-5-chloromethylthiazole | Dimethyl Carbonate | Tetramethylammonium hydroxide | 78-82% | >95% | [5] |

| This compound | 3-methyl-4-nitro-imino-1,3,5-oxadiazine, 2-chloro-5-chloromethylthiazole | Ethanol | - | 95.2% | 97.1% | [7] |

Metabolism of this compound

This compound undergoes extensive metabolism in plants, insects, and mammals.[8][9] The metabolic pathways are diverse and lead to the formation of several metabolites, some of which are also insecticidally active. The most significant metabolite is Clothianidin, formed by the cleavage of the 1,3,5-oxadiazinane ring.[4][10] Other metabolic transformations include demethylation, nitro-reduction to a nitroso derivative, and conversion to urea (B33335) derivatives.[9][11]

Key Metabolites

-

Clothianidin : This is a major and often persistent metabolite formed in plants, soil, and insects.[4] Clothianidin is itself a potent neonicotinoid insecticide, contributing to the overall toxicological profile of this compound applications.[3] Its formation involves the cleavage of the oxadiazine ring of the parent molecule.[10]

-

Desmethyl-Thiamethoxam (TMX-dm) : Formed via N-demethylation, this metabolite is part of a common reaction sequence where TMX is converted to TMX-dm.[8]

-

Urea and Guanidine Derivatives : Hydrolytic degradation can lead to the formation of various urea and nitroguanidine metabolites.[8][9] In tomato plants, for instance, metabolism proceeds through the formation of a urea derivative, a nitroso product, and nitroguanidine.[9]

Structural Analysis and Quantification

The identification and quantification of this compound and its metabolites in various matrices (e.g., plants, soil, water) rely on advanced analytical techniques. High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), is the method of choice due to its high sensitivity and selectivity.[12][13][14] Sample preparation is a critical step, often employing methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for extraction and cleanup.[14]

Experimental Protocol for Residue Analysis

The following is a generalized protocol for the analysis of this compound and Clothianidin in spinach using QuEChERS and LC-MS/MS.[14]

-

Sample Extraction : Homogenize 10 g of a representative spinach sample. Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Salting Out : Add a salt packet (containing, e.g., magnesium sulfate (B86663) and sodium chloride) to induce phase separation. Shake for 1 minute and then centrifuge.

-

Dispersive SPE Cleanup : Take an aliquot of the upper acetonitrile layer and transfer it to a tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and magnesium sulfate). Vortex for 30 seconds and centrifuge.

-

Final Preparation : Filter the supernatant through a 0.22 µm filter into an autosampler vial.

-

LC-MS/MS Analysis : Inject the sample into an LC-MS/MS system.

-

Column : C18 column.

-

Mobile Phase : A gradient of acetonitrile and water with a modifier like formic acid.[12]

-

Detection : Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantitative Analytical Data

The performance of analytical methods is validated through several parameters, summarized in the table below.

| Analyte | Matrix | Method | LOQ (mg/kg) | Average Recovery (%) | RSD (%) | Reference |

| This compound | Cotton Leaves, Soil | HPLC-PDA | 0.05 | 82 - 97 | - | [12] |

| Clothianidin | Cotton Leaves, Soil | HPLC-PDA | 0.05 | 82 - 97 | - | [12] |

| 1-methyl-3-nitroguanidine | Cotton Leaves, Soil | HPLC-PDA | 0.05 | 82 - 97 | - | [12] |

| This compound | Spinach | QuEChERS LC-MS/MS | 0.01 | 94.5 - 105.5 | 3.8 - 10.9 | [14] |

| Clothianidin | Spinach | QuEChERS LC-MS/MS | 0.01 | 94.5 - 105.5 | 3.8 - 10.9 | [14] |

LOQ: Limit of Quantitation; RSD: Relative Standard Deviation

The dissipation of this compound in crops often follows first-order kinetics. For example, in spinach, the half-life was found to be ≤1.6 days, with its metabolite Clothianidin appearing readily and peaking 3 to 5 days after application.[14] In peaches and leaves treated by foliar spray, the half-lives were 4.8-5.3 days and 5.0-5.7 days, respectively.[15]

References

- 1. scispace.com [scispace.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. Behavior of this compound and Clothianidin in Young Oilseed Rape Plants before Flowering, Monitored by QuEChERS/LC–MS/MS Protocol | MDPI [mdpi.com]

- 5. CN108164522B - Synthetic method of this compound - Google Patents [patents.google.com]

- 6. WO2015180585A9 - Method of producing this compound - Google Patents [patents.google.com]

- 7. CN103880832A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. Unique and common metabolites of this compound, clothianidin, and dinotefuran in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative metabolite profiling of the insecticide this compound in plant and cell suspension culture of tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. epa.gov [epa.gov]

- 14. Dissipation Behavior and Acute Dietary Risk Assessment of this compound and Its Metabolite Clothianidin on Spinach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of the effectiveness of this compound and its main metabolite clothianidin after foliar spraying and root irrigation to control Myzus persicae on peach - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Thiamethoxam in Target Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamethoxam (B1682794), a second-generation neonicotinoid insecticide, is widely utilized for the control of a broad spectrum of sucking and chewing insects. Its systemic nature allows for rapid absorption and translocation within plants, providing protection against various agricultural pests. The efficacy and potential for resistance development are intrinsically linked to its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—within target insect species. This technical guide provides an in-depth overview of the current understanding of this compound's pharmacokinetics and metabolism in insects, with a focus on data presentation, experimental methodologies, and visual representations of key pathways.

This compound acts as an agonist on nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system, leading to overstimulation, paralysis, and death. However, its in vivo activity is significantly influenced by its conversion to the more potent metabolite, clothianidin. The metabolic fate of this compound, primarily governed by cytochrome P450 monooxygenases (P450s), is a critical determinant of its insecticidal activity and the development of resistance in various pest populations.

Pharmacokinetics of this compound in Insects

The study of this compound's pharmacokinetics in insects involves understanding how the insect's body handles the insecticide over time. This includes its absorption into the body, distribution to various tissues, metabolic conversion into other compounds, and eventual excretion.

Absorption

This compound can enter an insect's body through ingestion of treated plant material or by direct contact with the cuticle. As a systemic insecticide, it is readily absorbed by plants and distributed throughout their tissues, making oral ingestion a primary route of exposure for herbivorous insects. The lipophilicity of this compound allows it to penetrate the insect's waxy cuticle upon contact.

Distribution

Once absorbed, this compound is distributed throughout the insect's body via the hemolymph. While specific quantitative data on the distribution of this compound in various insect tissues is limited in publicly available literature, it is understood to reach the central nervous system, where it exerts its primary toxic effect on the nAChRs.

Metabolism

The metabolism of this compound is a critical aspect of its toxicology and is primarily mediated by the cytochrome P450 enzyme superfamily. The key metabolic transformation is the conversion of this compound to its more potent metabolite, clothianidin. This biotransformation is significant as clothianidin often exhibits higher insecticidal activity than the parent compound.

In resistant insect strains, the detoxification of this compound is often enhanced through the overexpression of specific P450 genes. This increased metabolic activity can lead to a more rapid breakdown of the insecticide, reducing its efficacy.

Excretion

The excretion of this compound and its metabolites is the final step in its pharmacokinetic journey. Water-soluble metabolites are typically excreted via the Malpighian tubule system, the insect equivalent of kidneys. The rate and extent of excretion can influence the duration of the toxic effect.

Quantitative Pharmacokinetic Data

| Parameter | Species/Context | Value | Reference |

| Half-life (t½) | Tomato fruits | 4 days | [1] |

| Half-life (t½) | Soil under tomato crop | 9 days | [1] |

| Half-life (t½) | European field studies (soil) | 7.1 - 92.3 days | [2] |

| LC50 (48h) | Schizaphis graminum (Greenbug) | 8.89 mg/L | [3] |

| Oral LD50 (rat) | Rat | >500 mg/kg | [4] |

| Dermal LD50 (rat) | Rat | >2000 mg/kg | [4] |

Metabolism of this compound in Target Insects

The metabolic transformation of this compound is a key factor influencing its insecticidal activity and the development of resistance. The primary metabolic pathway involves the conversion to clothianidin, a more potent neonicotinoid. This process is primarily catalyzed by cytochrome P450 monooxygenases.

Key Metabolic Reactions:

-

Conversion to Clothianidin: The oxadiazine ring of this compound is cleaved to form clothianidin. This is a crucial activation step, as clothianidin is a more potent agonist of insect nAChRs.

-

N-Demethylation: The methyl group on the nitroimino moiety can be removed.

-

Nitro-reduction: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group.

-

Hydroxylation: Hydroxyl groups can be added to the thiazole (B1198619) ring.

-

Cleavage of the Thiazolyl Ring: The thiazole ring can be cleaved, leading to further degradation products.

Role of Cytochrome P450s in Metabolism and Resistance

Cytochrome P450s are a large and diverse group of enzymes that play a central role in the detoxification of xenobiotics, including insecticides. In the context of this compound, P450s are involved in both its activation (conversion to clothianidin) and its detoxification.

In many insecticide-resistant insect populations, the overexpression of specific P450 genes is a primary mechanism of resistance. This leads to an increased rate of insecticide metabolism and detoxification, preventing the insecticide from reaching its target site at a lethal concentration. Several P450 genes have been implicated in this compound resistance in various insect species.

| P450 Gene | Insect Species | Role in this compound Resistance |

| CYP6ER1 | Nilaparvata lugens (Brown planthopper) | Overexpression is associated with resistance. |

| CYP6CY14 | Aphis gossypii (Cotton aphid) | Overexpression is associated with resistance. |

| CYP4G68 | Bemisia tabaci (Whitefly) | Overexpression is associated with resistance. |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible study of this compound's pharmacokinetics and metabolism. The following sections outline the general methodologies for key experiments.

Pharmacokinetic Studies (Absorption, Distribution, Excretion)

-

Test Insects: A homogenous population of the target insect species (e.g., specific age, developmental stage, and sex) is used.

-

Dosing:

-

Oral Administration: Insects are fed a diet (e.g., artificial diet, sucrose (B13894) solution, or treated plant material) containing a known concentration of radiolabeled or non-labeled this compound.

-

Topical Application: A precise volume of this compound solution in a suitable solvent (e.g., acetone) is applied to a specific part of the insect's cuticle (e.g., the dorsal thorax).

-

-

Sample Collection: At various time points post-dosing, insects are collected. Hemolymph, specific tissues (e.g., gut, fat body, nervous tissue), and excreta (frass) are collected separately.

-

Extraction: this compound and its metabolites are extracted from the collected samples using an appropriate organic solvent (e.g., acetonitrile).

-

Analysis: The concentration of this compound and its metabolites in the extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters such as absorption rate, distribution percentages in different tissues, and excretion rate are calculated from the concentration-time data.

In Vivo Metabolism Studies

-

Protocol: This follows a similar procedure to the pharmacokinetic studies. After dosing with this compound, insects are collected at different time intervals.

-

Metabolite Identification: The extracts from the whole body or specific tissues are analyzed by LC-MS/MS to identify the metabolites formed. The structure of the metabolites is confirmed by comparing their mass spectra and retention times with those of authentic standards.

In Vitro Metabolism Assays using Microsomes

-

Microsome Preparation: Microsomes, which are rich in P450 enzymes, are isolated from specific insect tissues (e.g., midgut, fat body) by differential centrifugation.

-

Incubation: The prepared microsomes are incubated with this compound in the presence of a NADPH-generating system (which is required for P450 activity) at a specific temperature and for a defined period.

-

Analysis: The reaction is stopped, and the mixture is extracted and analyzed by LC-MS/MS to identify and quantify the metabolites formed. This assay helps to determine the metabolic capability of the P450 enzymes in a specific tissue.

Cytochrome P450 Inhibition Assay

-

Principle: The involvement of P450s in this compound metabolism can be confirmed using P450 inhibitors, such as piperonyl butoxide (PBO).

-

Protocol: Insects are pre-treated with a sublethal dose of PBO before being exposed to this compound. The toxicity of this compound in the PBO-treated group is then compared to a group treated with this compound alone. A significant increase in toxicity in the PBO-treated group indicates that P450s are involved in the detoxification of this compound.

RNA Interference (RNAi) for Functional Genomics of P450s

-

Principle: RNAi is a powerful technique used to silence the expression of a specific gene. In this context, it is used to confirm the role of a particular P450 gene in this compound resistance.

-

dsRNA Synthesis: Double-stranded RNA (dsRNA) corresponding to the target P450 gene is synthesized in vitro.

-

dsRNA Delivery: The dsRNA is introduced into the insects, either by microinjection into the hemocoel or by feeding.

-

Gene Silencing Confirmation: The knockdown of the target P450 gene expression is confirmed by quantitative real-time PCR (qRT-PCR).

-

Bioassay: The susceptibility of the gene-silenced insects to this compound is then assessed using a bioassay. A significant increase in susceptibility compared to control insects (injected with a non-specific dsRNA) confirms the role of that specific P450 gene in resistance.

Visualizations

Metabolic Pathway of this compound

References

- 1. Persistence, metabolism and safety evaluation of this compound in tomato crop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hormetic effects of this compound on Schizaphis graminum: demographics and feeding behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

The Genesis and Advancement of Thiamethoxam: A Technical Guide for Researchers

<_>

An In-depth Exploration of the Core Science Behind a Second-Generation Neonicotinoid Insecticide

Abstract

Thiamethoxam (B1682794), a prominent second-generation neonicotinoid insecticide, has played a significant role in pest management since its introduction. This technical guide provides a comprehensive overview of its history, chemical synthesis, and biological mode of action. Detailed experimental protocols and quantitative efficacy data are presented to offer researchers and drug development professionals a thorough understanding of this compound. Furthermore, signaling pathways and experimental workflows are visually represented to elucidate the intricate mechanisms underlying its insecticidal activity.

A Historical Overview: The Emergence of a New Insecticide Class

The development of neonicotinoids was a significant milestone in the search for insecticides with novel modes of action to combat growing resistance to existing chemical classes. This compound was developed by Ciba-Geigy (now Syngenta) in 1991 and first launched in 1998.[1] A patent dispute with Bayer, which held patents for other neonicotinoids like imidacloprid (B1192907) and clothianidin, was settled in 2002, granting Syngenta worldwide rights to this compound.[1]

The journey to this compound began with research into novel nitroimino heterocycles in 1985.[2] Through a series of structural modifications, researchers discovered that replacing the 6-chloro-3-pyridyl group with a 2-chloro-5-thiazolyl moiety significantly increased activity against chewing insects.[2] The introduction of a methyl group further enhanced its effectiveness against sucking pests, leading to the creation of this compound.[2]

The Chemical Blueprint: Synthesis of this compound

The synthesis of this compound is a multi-step chemical process. A key step involves the Mannich reaction of N-methyl nitroguanidine (B56551) with formaldehyde (B43269) in formic acid to produce 3-methyl-4-nitroimino-1,3,5-oxadiazinane.[1] This intermediate is then N-alkylated with a thiazole (B1198619) derivative to yield the final this compound product.[1]

Several methods for the synthesis of this compound have been developed, with one patented method involving the reaction of 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine with 2-chloro-5-chloromethyl thiazole in the presence of a composite solvent and an acid-binding agent.[3][4]

Mechanism of Action: Disrupting the Insect Nervous System

This compound is a broad-spectrum, systemic insecticide.[1] This means it is readily absorbed by plants and transported to all tissues, including pollen, where it can be ingested by insects.[1] It also acts through direct contact.[1]

The primary target of this compound is the nicotinic acetylcholine (B1216132) receptor (nAChR) in the central nervous system of insects.[1][5] It acts as an agonist, binding to these receptors and mimicking the neurotransmitter acetylcholine.[6] However, unlike acetylcholine, this compound is not broken down by the enzyme acetylcholinesterase, leading to continuous stimulation of the nerve cells.[6] This overstimulation results in paralysis and ultimately, the death of the insect.[1][5] this compound exhibits selective toxicity, binding more strongly to insect nAChRs than to those of mammals.[6][7]

Interestingly, this compound itself is considered a prodrug.[8] In both plants and insects, it is metabolized to clothianidin, another potent neonicotinoid that also acts as an agonist at insect nAChRs.[8][9][10][11] This metabolic conversion contributes to the overall insecticidal efficacy of this compound.

Caption: this compound's mode of action via metabolic activation and nAChR agonism.

Quantifying Efficacy: Experimental Data and Protocols

The effectiveness of this compound has been demonstrated against a wide range of sucking and chewing insect pests. The following table summarizes key efficacy data from various studies.

| Target Pest | Crop | Application Method | Efficacy Metric | Result |

| Aphis gossypii, Amrasca biguttela biguttela, Bemisia tabaci | Okra | Foliar Spray (25 g a.i./ha) | % Reduction over control | 84.71 - 98.11% |

| Myzus persicae | Peach | Foliar Spray | % Control (1-7 days) | >84.1% |

| Myzus persicae | Peach | Root Irrigation (low conc.) | % Control (21 days) | 93.3% |

| Bemisia tabaci | Tomato | Seed Treatment & Foliar Spray | Plant Protection | 6-10 weeks |

| Aphis craccivora | - | Lab Bioassay (35g a.i./ha) | Persistence (48hr exposure) | 24 days |

Detailed Experimental Protocol: Leaf-Dip Bioassay for Aphid Susceptibility

This protocol outlines a standard method for determining the lethal concentration (LC50) of this compound against aphids.

-

Insect Rearing: Maintain a susceptible colony of the target aphid species (e.g., Myzus persicae) on host plants (e.g., bell pepper or tobacco) in a controlled environment (23 ± 2°C, 16:8 h L:D photoperiod).

-

Insecticide Solutions: Prepare a stock solution of technical grade this compound in acetone. Create a series of five to seven serial dilutions in water containing a non-ionic surfactant (e.g., 0.01% Triton X-100).

-

Leaf Disc Preparation: Excise leaf discs (3-4 cm diameter) from untreated host plants.

-

Treatment Application: Dip each leaf disc into a corresponding insecticide dilution for 10-15 seconds. Allow the discs to air dry completely. A control group of leaf discs should be dipped in the surfactant-water solution only.

-

Bioassay Arenas: Place each treated leaf disc, adaxial side up, on a layer of agar (B569324) (1-2%) in a petri dish or a similar ventilated container.

-

Insect Infestation: Carefully transfer 10-20 adult aphids onto each leaf disc using a fine paintbrush.

-

Incubation: Maintain the bioassay arenas in a controlled environment for 24 to 72 hours.

-

Mortality Assessment: Assess mortality by gently prodding each aphid with a fine brush. Aphids that are unable to move are considered dead.

-

Data Analysis: Analyze the mortality data using probit analysis to calculate the LC50 value, its 95% confidence limits, and the slope of the concentration-mortality line.

Caption: Workflow for a standard leaf-dip bioassay to determine insecticide efficacy.

Environmental Fate and Considerations

This compound is known for its persistence in soil and water.[9] Its half-life in aerobic soil can range from 34.3 to 464 days.[12] In anaerobic soil, the half-life is reported to be between 45.6 and 118 days.[9] While it is stable to hydrolysis, it can be degraded by photolysis in water and soil.[9][13] The primary degradation pathway in soil involves the formation of its metabolite, clothianidin.[9]

Due to its water solubility, there is a potential for this compound to leach into groundwater, particularly after heavy rainfall.[12] Its persistence and systemic nature have raised concerns about its impact on non-target organisms, especially pollinators like bees. This has led to regulatory restrictions on its use in some regions, including a ban on all outdoor uses in the European Union since 2018.[1]

Conclusion

This compound represents a significant advancement in insecticide technology, offering effective control of a broad spectrum of insect pests. Its unique mode of action and systemic properties have made it a valuable tool in modern agriculture. However, a comprehensive understanding of its environmental fate and potential non-target effects is crucial for its responsible and sustainable use. Future research should continue to explore ways to mitigate environmental risks while harnessing the benefits of this important insecticide class.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The discovery of this compound: a second-generation neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN108164522B - Synthetic method of this compound - Google Patents [patents.google.com]

- 4. CN115385904A - Green synthesis method of this compound - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | C8H10ClN5O3S | CID 5821911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Behavioral and biochemical effects of neonicotinoid this compound on the cholinergic system in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iscientific.org [iscientific.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. naturepest.com [naturepest.com]

- 13. mdpi.com [mdpi.com]

Thiamethoxam's Differential Binding Affinity: A Tale of Two Receptors

An In-depth Technical Guide on the Selective Action of Thiamethoxam (B1682794) on Insect Versus Vertebrate Nicotinic Acetylcholine (B1216132) Receptors

This compound, a second-generation neonicotinoid, stands as a cornerstone of modern crop protection due to its broad-spectrum efficacy against a wide range of sucking and chewing insects.[1][2][3] Its insecticidal prowess and, crucially, its relative safety for vertebrates, hinges on a fundamental principle of selective toxicity. This selectivity is overwhelmingly attributed to the differential binding affinity of the compound and its metabolites for nicotinic acetylcholine receptors (nAChRs) in insects versus vertebrates.[1][4][5][6] This technical guide provides a detailed exploration of this disparity, presenting quantitative binding data, outlining experimental methodologies, and illustrating the core molecular interactions and pathways.

A key aspect of this compound's mode of action is its role as a pro-insecticide. In both insects and plants, this compound is rapidly metabolized to its more potent derivative, clothianidin.[7] Clothianidin is a powerful agonist of insect nAChRs, exhibiting significantly higher binding affinity than its parent compound.[7] Therefore, a comprehensive understanding of this compound's selectivity must centrally feature the activity of clothianidin.

Quantitative Analysis of Binding Affinity

The selective toxicity of neonicotinoids is rooted in their significantly higher affinity for insect nAChRs compared to their vertebrate counterparts.[4] While this compound itself can show variable and sometimes lower affinity, its metabolite clothianidin consistently demonstrates potent binding to insect nAChRs.[7][8] This disparity is the primary driver of the compound's insect-specific neurotoxicity.

| Compound | Organism/Species | Tissue/Receptor Preparation | Radioligand | Affinity (Ki/IC50, nM) | Reference |

| This compound | Myzus persicae (Aphid) | Head membranes | [³H]Imidacloprid | ~2,000 | [9] |

| This compound | Aphis craccivora (Aphid) | Head membranes | [³H]Imidacloprid | More potent than Nicotine (B1678760) | [8] |

| This compound | Locusta migratoria (Locust) | Head membranes | [³H]Imidacloprid | 100-fold less potent than on Aphis | [8] |

| This compound | Spodoptera frugiperda (Lepidoptera) | - | - | Low affinity, but metabolite clothianidin is highly active | [7] |

| Clothianidin | Insect nAChRs | General | [³H]Imidacloprid | High affinity (low nM range) | [7][10] |

| Clothianidin | Periplaneta americana (Cockroach) | Neurons | - | High agonist efficacy | [11][12] |

| This compound | Zebrafish | nAChR (Molecular Docking) | - | Binding Energy: -3.75 kcal/mol (Lower affinity than to insect nAChRs) | [13] |

| Imidacloprid (B1192907) | Cockroach/Honeybee | nAChRs (Molecular Docking) | - | Binding Energy: -6.07 to -7.06 kcal/mol | [13] |

| Neonicotinoids | Mammalian nAChRs | General | - | Lower affinity compared to insect nAChRs | [4][5] |

Note: Affinity values can vary based on experimental conditions, specific receptor subtypes, and tissue preparations. The table provides a comparative overview.

The data clearly indicates that the potency of this compound varies considerably among different insect species.[8] For instance, it is highly effective against aphids but significantly less so against locusts.[8] This variability may be due to differences in nAChR isoforms or metabolic pathways among species.[8] However, the consistent theme is the conversion to clothianidin, which acts as a potent agonist at the insect nAChR binding site.[7] In contrast, molecular docking studies on vertebrate models, such as the zebrafish nAChR, predict a lower binding energy for this compound, signifying a weaker and less favorable interaction compared to its binding with insect receptors.[13]

Experimental Protocols

The determination of binding affinity is primarily achieved through radioligand binding assays and functional characterization via electrophysiology.

Radioligand Competitive Binding Assay

This method is the gold standard for quantifying the affinity of a test compound (like this compound) for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound and its metabolites for insect and vertebrate nAChRs.

Key Materials:

-

Radioligand: Typically [³H]Imidacloprid, a high-affinity neonicotinoid ligand.[8][10]

-

Membrane Preparation: Homogenates of tissues rich in nAChRs (e.g., insect heads, mammalian brain cortex).

-

Test Compound: this compound, clothianidin, and other relevant ligands at varying concentrations.

-

Buffers: Incubation buffer (e.g., Tris-HCl) and wash buffer.

-

Filtration Apparatus: Glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To quantify the radioactivity bound to the filters.

Generalized Procedure:

-

Membrane Preparation: Tissues are homogenized in a cold buffer and centrifuged to pellet the membranes containing the nAChRs. The pellet is washed and resuspended to a specific protein concentration.

-

Incubation: A constant concentration of the radioligand ([³H]Imidacloprid) and the membrane preparation are incubated with a range of concentrations of the unlabeled test compound (this compound).

-

Defining Non-Specific Binding: A parallel set of tubes is incubated with an excess of a non-radioactive high-affinity ligand (e.g., nicotine or imidacloprid) to determine the amount of non-specific binding of the radioligand.

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed quickly with cold buffer.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiology (Two-Electrode Voltage Clamp/Patch Clamp)

While binding assays measure affinity, electrophysiology techniques assess the functional consequences of that binding—whether the compound acts as an agonist (activator), antagonist (blocker), or partial agonist.[11][14]

Objective: To characterize the functional effect of this compound on nAChR ion channel activity.

Generalized Procedure:

-

System Preparation: nAChRs are either studied in situ in isolated neurons (e.g., from cockroach ganglia) or expressed heterologously in cells like Xenopus oocytes by injecting the receptor subunit cRNAs.[14][15]

-

Recording: A microelectrode impales the cell to measure and control the membrane potential (voltage clamp).

-

Compound Application: this compound or clothianidin is applied to the cell bath.

-

Measurement: If the compound is an agonist, it will open the nAChR ion channels, causing an inward current that is recorded by the amplifier. The magnitude of this current is dose-dependent.

-

Analysis: Dose-response curves are generated to determine the EC50 (the concentration that elicits a half-maximal response), providing a measure of the compound's potency as an agonist.[11]

Studies using these techniques have shown that while this compound can be a poor agonist on isolated insect neuronal cell bodies, it acts as a full agonist at intact synapses.[14] Its metabolite, clothianidin, is a potent agonist, inducing strong and irreversible activation of insect nAChRs, leading to the characteristic neurotoxic effects.[7][12]

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows central to understanding this compound's selective action.

Caption: this compound metabolism and subsequent insect nAChR activation pathway.

Caption: Generalized workflow for a competitive radioligand binding assay.

Caption: Logical basis for the selective toxicity of this compound.

Conclusion

The selective toxicity of this compound is a finely tuned process governed by molecular-level interactions. The core of this selectivity does not lie with this compound itself, but with its potent metabolite, clothianidin. The significantly higher binding affinity of clothianidin for insect nAChRs compared to their vertebrate orthologs ensures that the neurotoxic cascade is preferentially initiated in target pests. This disparity in affinity, likely arising from subtle but critical differences in the amino acid residues within the receptor's binding pocket, allows this compound to be a highly effective insecticide while maintaining a favorable safety profile for vertebrates. The methodologies of radioligand binding and electrophysiology remain critical tools for elucidating these interactions and for the continued development of safe and effective crop protection agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. vetdergikafkas.org [vetdergikafkas.org]

- 3. mdpi.com [mdpi.com]

- 4. Acute effects of the imidacloprid metabolite desnitro-imidacloprid on human nACh receptors relevant for neuronal signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Behavioral and biochemical effects of neonicotinoid this compound on the cholinergic system in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of nicotinic acetylcholine receptors from the insects Aphis craccivora, Myzus persicae, and Locusta migratoria by radioligand binding assays: relation to this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound at environmentally relevant concentrations induces neurotoxicity in zebrafish larvae through binding with multiple receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, a poor agonist of nicotinic acetylcholine receptors expressed on isolated cell bodies, acts as a full agonist at cockroach cercal afferent/giant interneuron synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Imidacloprid acts as an antagonist on insect nicotinic acetylcholine receptor containing the Y151M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

Ecotoxicological Profile of Thiamethoxam on Aquatic Invertebrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamethoxam, a second-generation neonicotinoid insecticide, is subject to increasing scrutiny regarding its impact on non-target aquatic ecosystems. This technical guide provides a comprehensive ecotoxicological profile of this compound, focusing on its effects on a diverse range of aquatic invertebrates. This document synthesizes acute and chronic toxicity data, details sublethal impacts, outlines standardized experimental protocols, and visualizes the primary mechanism of action and experimental workflows. The information presented herein is intended to support researchers, scientists, and professionals in drug development and environmental risk assessment in understanding the potential ecological consequences of this compound in aquatic environments.

Introduction

This compound is a systemic insecticide widely used in agriculture to control a broad spectrum of insect pests. Its high water solubility and persistence in soil contribute to its potential for runoff into aquatic habitats, raising concerns about its impact on non-target organisms, particularly aquatic invertebrates. These organisms are crucial components of aquatic ecosystems, playing vital roles in nutrient cycling, decomposition, and as a food source for higher trophic levels.

This guide provides a detailed overview of the ecotoxicological effects of this compound on key aquatic invertebrate groups, including crustaceans, insects, molluscs, and annelids. It presents quantitative toxicity data, describes the sublethal effects on behavior and development, and provides standardized methodologies for ecotoxicological testing.

Mechanism of Action

This compound, like other neonicotinoids, acts as an agonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects. It mimics the action of the neurotransmitter acetylcholine (ACh), but unlike ACh, it is not readily broken down by the enzyme acetylcholinesterase. This leads to a persistent and irreversible opening of the ion channel associated with the nAChR, causing continuous stimulation of the nerve cells. The resulting overstimulation leads to paralysis and ultimately the death of the insect. The selective toxicity of this compound to insects compared to vertebrates is attributed to the higher affinity of neonicotinoids for insect nAChRs.

Data Presentation: Toxicity of this compound to Aquatic Invertebrates

The toxicity of this compound to aquatic invertebrates varies significantly across different taxonomic groups. Generally, insects and some crustaceans are more sensitive than molluscs and annelids. The following tables summarize the acute and chronic toxicity data for representative species.

Acute Toxicity

Acute toxicity is typically measured as the concentration of a substance that is lethal to 50% of the test organisms (LC50) or causes a specific effect in 50% of the test organisms (EC50) over a short period, usually 24 to 96 hours.

| Taxonomic Group | Species | Endpoint | Duration | LC50/EC50 (µg/L) | Reference(s) |

| Crustacea | Daphnia magna (Water flea) | Immobilization | 48h | >100,000 | |

| Gammarus pulex (Freshwater shrimp) | Mortality | 96h | 3,751 | ||

| Hyalella azteca (Amphipod) | Mortality | 96h | 290 | ||

| Americamysis bahia (Mysid shrimp) | Mortality | 96h | - | ||

| Insecta | Chironomus riparius (Midge larva) | Mortality | 48h | 31.5 | |

| Chironomus dilutus (Midge larva) | Mortality | 96h | 56.4 | ||

| Hydropsyche sp. (Caddisfly) | Mortality | 48h | 0.032 | ||

| Hexagenia limbata (Mayfly) | Mortality | 72h | 0.045 | ||

| Mollusca | Lymnaea stagnalis (Great pond snail) | Mortality | 48h | >100,000 | |

| Annelida | Lumbriculus variegatus (Blackworm) | Mortality | 96h | 7,700 |

Chronic and Sublethal Toxicity

Chronic toxicity studies evaluate the effects of longer-term exposure to lower concentrations of a substance. Key endpoints include the No-Observed-Effect-Concentration (NOEC) and the Lowest-Observed-Effect-Concentration (LOEC) for parameters such as reproduction, growth, and emergence.

| Taxonomic Group | Species | Endpoint | Duration | NOEC (µg/L) | LOEC (µg/L) | Reference(s) |

| Crustacea | Daphnia magna | Reproduction | 21d | 32,000 | - | |

| Ceriodaphnia dubia | Reproduction | 7d | - | 1.49 (in mixture) | ||

| Insecta | Chironomus riparius | Emergence | 28d | 10 | 1.6 | |

| Growth | 28d | - | 0.4 | |||

| Chironomus dilutus | Emergence | 40d | - | - | ||

| Growth | 10d | - | 2.39 |

Sublethal effects of this compound on aquatic invertebrates include:

-

Reproductive effects: Reduced fecundity and hatching success.

-

Developmental effects: Delayed emergence and reduced growth rates in insects like Chironomus riparius.

-

Behavioral effects: Altered feeding behavior and locomotion.

Experimental Protocols

Standardized ecotoxicological testing is crucial for generating reliable and comparable data. The following sections detail the methodologies for key experiments cited in this guide, primarily based on the Organisation for Economic Co-operation and Development (OECD) guidelines.

Acute Immobilisation Test with Daphnia sp. (OECD 202)

This test assesses the acute toxicity of a substance to Daphnia species, typically Daphnia magna.

-

Test Organisms: Young daphnids (<24 hours old).

-

Test Duration: 48 hours.

-

Test Chambers: Glass vessels containing at least 2 mL of test solution per daphnid.

-

Test Conditions: Static or semi-static (renewal of test solution after 24 hours). Temperature of 20 ± 2°C with a 16:8 hour light:dark photoperiod.

-

Number of Organisms: At least 20 daphnids per concentration, divided into at least four replicates.

-

Test Concentrations: At least five concentrations in a geometric series, plus a control.

-

Endpoint: Immobilisation (daphnids that are unable to swim within 15 seconds after gentle agitation of the test vessel). Observations are made at 24 and 48 hours.

-

Data Analysis: The EC50 at 48 hours is calculated using appropriate statistical methods (e.g., probit analysis).

Daphnia magna Reproduction Test (OECD 211)

This chronic test evaluates the sublethal effects of a substance on the reproductive output of Daphnia magna.

-

Test Organisms: Young female daphnids (<24 hours old at the start).

-

Test Duration: 21 days.

-

Test Chambers: Individual glass vessels for each daphnid.

-

Test Conditions: Semi-static or flow-through system to maintain test concentrations. Temperature of 20 ± 2°C with a 16:8 hour light:dark photoperiod. Daphnids are fed daily.

-

Number of Organisms: At least 10 individual replicates per concentration and control.

-

Test Concentrations: At least five concentrations, typically chosen based on acute toxicity data, plus a control.

Thiamethoxam and Pollinator Health: A Technical Review

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the existing scientific literature on the impacts of thiamethoxam, a second-generation neonicotinoid insecticide, on the health and vitality of pollinator populations, with a primary focus on honey bees (Apis mellifera) and bumblebees (Bombus species). This document synthesizes quantitative data from key studies, details common experimental protocols, and visualizes the molecular and systemic pathways affected by this widely used agrochemical.

Executive Summary

This compound is a systemic insecticide designed to protect crops from a wide range of sucking and chewing pests.[1][2] Its mode of action involves the disruption of the central nervous system in insects.[3][4] As a systemic compound, it is absorbed by plants and distributed throughout their tissues, including nectar and pollen, leading to direct exposure routes for pollinators.[3][5][6] A significant body of research, summarized herein, has demonstrated that exposure to this compound, even at sublethal, environmentally relevant concentrations, can elicit a cascade of adverse effects on individual pollinators and colony-level dynamics. These impacts range from impaired foraging and navigation to compromised immune function and reduced reproductive success, contributing to the broader concerns over global pollinator decline.[7][8][9]

Mechanism of Action

This compound functions as an agonist at the nicotinic acetylcholine (B1216132) receptor (nAChR) in the insect central nervous system.[2][6] Unlike in vertebrates, where nAChRs are less sensitive to neonicotinoids, these receptors in insects are highly susceptible.

-

Binding and Activation : this compound binds to the nAChR, mimicking the action of the neurotransmitter acetylcholine (ACh).[6]

-

Persistent Stimulation : This binding leads to the persistent and irreversible opening of the receptor's ion channel, causing an uncontrolled influx of ions into the postsynaptic neuron.[2]

-

Nervous System Disruption : The resulting overstimulation of nerve cells leads to synaptic transmission failure, culminating in paralysis and, at sufficient doses, death of the insect.[1][4]

In pollinators, this neurological disruption manifests not only as acute toxicity but also as a suite of sublethal behavioral and physiological impairments.

References

- 1. The Role of this compound in Modern Agriculture - HEBEN [hb-p.com]

- 2. Effective Insect Control with this compound 25 WG for Enhanced Crop Protection and Yield Improvement [cnagrochem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. solutionsstores.com [solutionsstores.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pomais.com [pomais.com]

- 7. biochemjournal.com [biochemjournal.com]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

Molecular Docking of Thiamethoxam: A Technical Guide to Understanding Insecticide-Target Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamethoxam, a second-generation neonicotinoid insecticide, is a critical tool in modern pest management. Its efficacy stems from its potent interaction with the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects, leading to paralysis and death.[1][2][3] This technical guide provides an in-depth exploration of the molecular docking studies of this compound and its active metabolite, Clothianidin, with their target proteins. Understanding these interactions at a molecular level is paramount for the development of more selective and effective insecticides and for assessing their potential environmental impact.

A key aspect of this compound's mode of action is its metabolic activation. This compound itself is a prodrug with a relatively low affinity for nAChRs.[4] Within the insect's body and in plants, it is metabolized to Clothianidin, which is a potent agonist of insect nAChRs.[4] Therefore, molecular docking studies often focus on Clothianidin to understand the precise binding mechanisms.

Target Proteins: The Nicotinic Acetylcholine Receptor (nAChR)

The primary target of this compound's active metabolite, Clothianidin, is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel.[1][5] In insects, nAChRs are crucial for fast synaptic transmission in the central nervous system.[6] The activation of these receptors by acetylcholine, or in this case, by an agonist like Clothianidin, leads to an influx of cations, causing depolarization of the neuron.[6] This uncontrolled excitation disrupts normal nerve function, leading to the insect's paralysis and eventual demise.

Insect nAChRs are pentameric structures composed of various alpha (α) and beta (β) subunits.[6][7] The specific subunit composition of the receptor determines its pharmacological properties and its sensitivity to different insecticides. This diversity in subunit composition across different insect species is a key factor in the selective toxicity of neonicotinoids.[7]

Molecular Docking Experimental Protocol: A Generalized Workflow

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following is a generalized protocol for the molecular docking of Clothianidin with an insect nAChR model, based on common practices in the field. For a more detailed, step-by-step tutorial on using specific software like AutoDock Vina, refer to their official documentation.

Preparation of the Receptor Protein

-

Model Selection: A high-resolution 3D structure of an insect nAChR or a homologous protein like the acetylcholine-binding protein (AChBP) is required. AChBP from organisms like Lymnaea stagnalis or Aplysia californica are often used as templates due to their structural similarity to the ligand-binding domain of nAChRs.

-

Protein Refinement: The selected protein structure is prepared by removing water molecules, adding polar hydrogen atoms, and assigning partial charges using software like AutoDock Tools, UCSF Chimera, or Maestro (Schrödinger). Any missing residues or loops in the crystal structure may need to be modeled.

Preparation of the Ligand

-

Ligand Structure: The 3D structure of Clothianidin is generated using chemical drawing software like ChemDraw or Marvin Sketch and then optimized to its lowest energy conformation using a quantum mechanics or molecular mechanics force field.

-

Charge and Torsion Assignment: Partial charges are assigned to the ligand atoms, and its rotatable bonds are defined. This is a crucial step for flexible docking, allowing the ligand to adopt different conformations within the binding site.

Molecular Docking Simulation

-

Software: Commonly used software for molecular docking includes AutoDock Vina, GOLD, Glide, and LeDock.

-

Grid Box Definition: A 3D grid is defined around the active site of the receptor. This grid box specifies the volume in which the docking algorithm will search for favorable binding poses of the ligand. The size and center of the grid box are critical parameters that need to be carefully chosen based on the known or predicted binding site.

-

Docking Algorithm: The docking program uses a specific algorithm, such as a Lamarckian genetic algorithm in AutoDock, to explore the conformational space of the ligand within the defined grid box and to score the different binding poses.

-

Analysis of Results: The output of the docking simulation is a set of predicted binding poses ranked by their docking scores or binding energies. The pose with the lowest binding energy is typically considered the most favorable. These poses are then visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.

Below is a DOT script for a generalized workflow of a molecular docking study.

References

- 1. Synthesis, insecticidal activity and molecular docking study of clothianidin analogues with hydrazide group [html.rhhz.net]

- 2. researchgate.net [researchgate.net]

- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. boerenlandvogels.nl [boerenlandvogels.nl]

- 5. researchgate.net [researchgate.net]

- 6. Drosophila nicotinic acetylcholine receptor subunits and their native interactions with insecticidal peptide toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academicjournals.org [academicjournals.org]

Methodological & Application

LC-MS/MS method for quantification of Thiamethoxam in beeswax

An Application Note for the Quantification of Thiamethoxam in Beeswax by LC-MS/MS

Introduction

This compound is a second-generation neonicotinoid insecticide widely used in agriculture to control a variety of sucking and chewing pests.[1] Due to its systemic nature, it can be taken up by plants and subsequently be present in pollen and nectar, leading to its accumulation in bee products like honey and beeswax.[2] Monitoring this compound residues in beeswax is crucial for assessing honey bee colony health and ensuring the safety of bee products for human consumption. This application note details a robust and sensitive method for the quantification of this compound in beeswax using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol to isolate this compound from the complex beeswax matrix.[3] The procedure involves melting the beeswax, followed by a liquid-liquid extraction with acetonitrile (B52724) and water. Partitioning is induced by the addition of salts. The resulting extract undergoes a dispersive solid-phase extraction (d-SPE) step for cleanup to remove interfering matrix components.[3][4] The final extract is then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the accurate quantification of this compound.[2]

Experimental Protocols

Materials and Reagents

-

Standards: this compound analytical standard (Purity >98%).

-

Solvents: LC-MS grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).

-

Salts and Sorbents: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), sodium citrate (B86180) tribasic dihydrate, sodium citrate dibasic sesquihydrate.[3] Primary secondary amine (PSA) and C18 sorbents for d-SPE.[3]

-

Consumables: 50 mL and 2 mL polypropylene (B1209903) centrifuge tubes, 0.22 µm syringe filters (PTFE), autosampler vials.

Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol. Store at -4°C in the dark.[2]

-